molecular formula C12H7Cl2FN2O4S B5993600 2,5-dichloro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide

2,5-dichloro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide

Cat. No.: B5993600
M. Wt: 365.2 g/mol
InChI Key: AUHDKPCOOZYGPD-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name

2,5-dichloro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FN2O4S/c13-7-1-3-9(14)12(5-7)22(20,21)16-11-6-8(17(18)19)2-4-10(11)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHDKPCOOZYGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-fluoro-5-nitroaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Oxidation: Oxidized derivatives, although specific products depend on the conditions used.

Scientific Research Applications

2,5-Dichloro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to inhibition of enzyme activity. This inhibition can affect various biological pathways, depending on the specific enzyme targeted. The compound’s unique structural features, such as the presence of chlorine and fluorine atoms, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide
  • 1,2-Dichloro-4-fluoro-5-nitrobenzene

Uniqueness

2,5-Dichloro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The combination of chlorine, fluorine, and nitro groups provides distinct electronic and steric properties that differentiate it from other similar compounds.

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